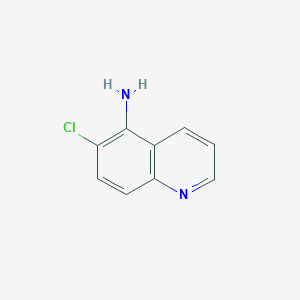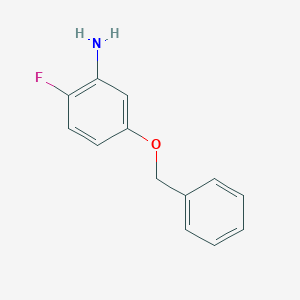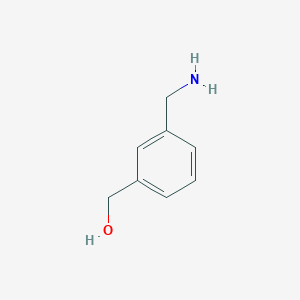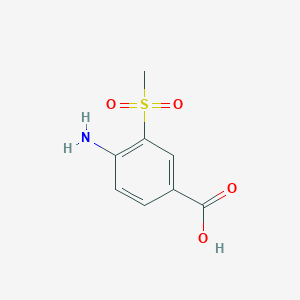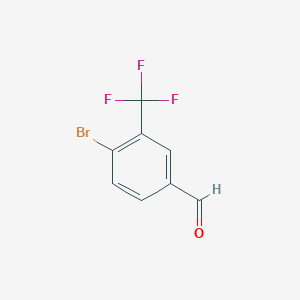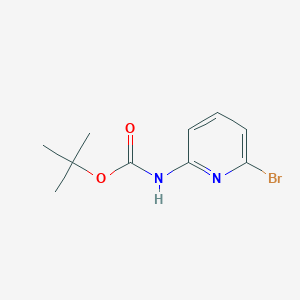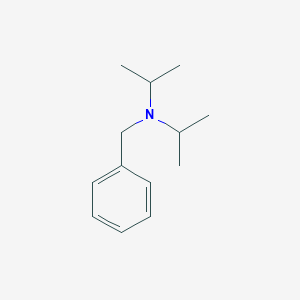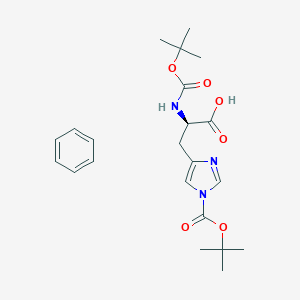
Boc-D-His(Boc)-OH.benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-His(Boc)-OH.benzene, also known as N-α-N-im-di-t.-Boc-D-histidine benzene, is a protected histidine derivative. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) groups that protect the amino and imidazole groups of histidine, preventing unwanted side reactions during peptide chain assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-His(Boc)-OH.benzene typically involves the protection of the amino and imidazole groups of D-histidine with Boc groups. The process begins with the reaction of D-histidine with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine, to form the Boc-protected histidine derivative. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and high-purity production of the compound .
Chemical Reactions Analysis
Types of Reactions: Boc-D-His(Boc)-OH.benzene undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), yielding the free amino and imidazole groups of histidine.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrogen fluoride (HF)
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dichloromethane (DCM), dimethylformamide (DMF)
Major Products:
Deprotection: Free D-histidine
Coupling: Peptide chains with incorporated D-histidine residues
Scientific Research Applications
Boc-D-His(Boc)-OH.benzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Boc-D-His(Boc)-OH.benzene involves its role as a protected histidine derivative in peptide synthesis. The Boc groups protect the amino and imidazole groups of histidine, preventing unwanted side reactions during peptide chain assembly. Upon deprotection, the free histidine can participate in various biochemical reactions, including metal ion binding and catalysis. The compound can bind to metal ions such as copper and zinc, participating in catalytic reactions and stabilizing protein structures.
Comparison with Similar Compounds
Boc-His(Boc)-OH: A similar compound with Boc protection on the amino and imidazole groups of L-histidine.
Fmoc-His(Boc)-OH: A histidine derivative with 9-fluorenylmethyloxycarbonyl (Fmoc) protection on the amino group and Boc protection on the imidazole group.
Boc-His(Trt)-OH: A histidine derivative with Boc protection on the amino group and trityl (Trt) protection on the imidazole group.
Uniqueness: Boc-D-His(Boc)-OH.benzene is unique due to its dual Boc protection on the D-histidine residue, which provides enhanced stability and selectivity during peptide synthesis. This dual protection allows for precise control over the incorporation of histidine into peptide chains, making it a valuable tool in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
benzene;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUHNRWCBRLZLL-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
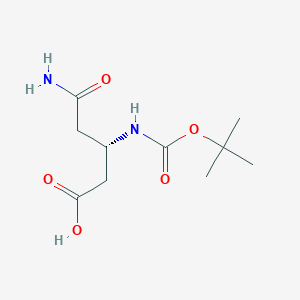
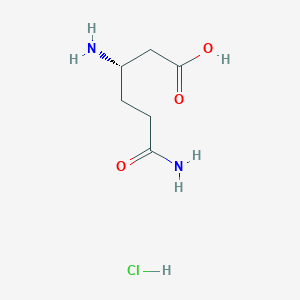
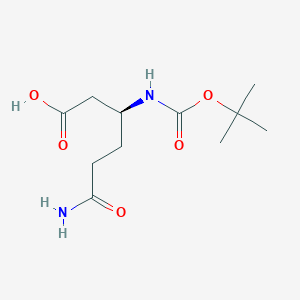
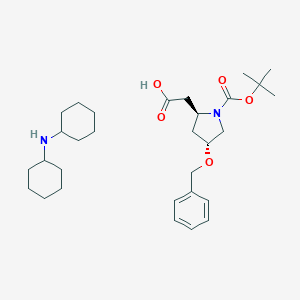
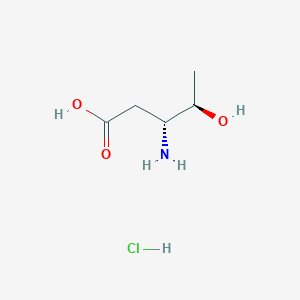
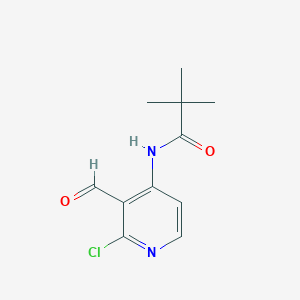
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
